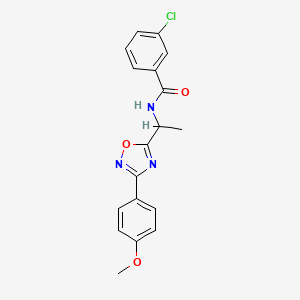

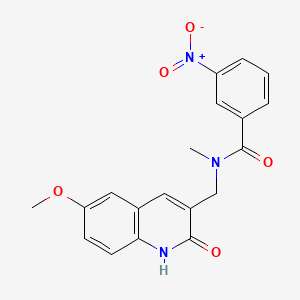

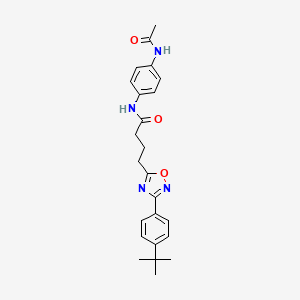

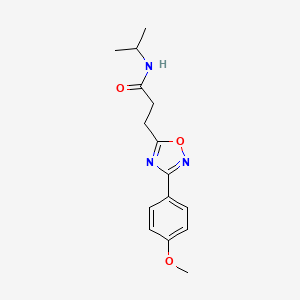

![molecular formula C22H22N4O2 B7710385 N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7710385.png)

N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Pyrazolo[3,4-b]pyridines belong to a class of bicyclic heterocyclic compounds. They exhibit two possible tautomeric forms the : Pyrazolo[3,4-b]pyridines belong to a class of bicyclic heterocyclic compounds. They exhibit two possible tautomeric forms: the 1H-isomer and the 2H-isomer . These compounds have attracted significant interest due to their structural resemblance to purine bases (adenine and guanine) . Let’s explore their diverse applications:

a. Quinoline-Based Synthesis: Researchers have successfully synthesized pyrazolo[3,4-b]pyridines using quinoline derivatives (such as aldehydes and nitriles) and appropriate hydrazines. The resulting derivatives can be further modified, often leading to the synthesis of biologically active compounds .

b. Other Synthetic Approaches: Additional methods involve assembling the pyrazolopyridine system from preformed pyrazoles or pyridines. These approaches allow for the introduction of various substituents at positions N1, C3, C4, C5, and C6 .

a. Kinase Inhibitors: Given their structural similarity to purine bases, pyrazolo[3,4-b]pyridines have been investigated as kinase inhibitors. These compounds may modulate cellular signaling pathways and play a role in cancer therapy .

b. Anti-Inflammatory Agents: Some pyrazolo[3,4-b]pyridines exhibit anti-inflammatory properties. Researchers have explored their potential in managing inflammatory diseases .

c. Antiviral Activity: Certain derivatives have demonstrated antiviral activity. They may inhibit viral replication and serve as potential drug candidates against viral infections .

d. Anticancer Agents: Pyrazolo[3,4-b]pyridines have been evaluated for their cytotoxic effects on cancer cells. Their ability to interfere with cell proliferation and induce apoptosis makes them promising candidates for cancer treatment .

e. Neuroprotective Compounds: Researchers have investigated pyrazolo[3,4-b]pyridines as neuroprotective agents. These compounds may help prevent or mitigate neurodegenerative conditions .

f. Photophysical Properties: Some derivatives exhibit interesting photophysical properties, making them relevant for applications in optoelectronics and imaging .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O2/c1-4-11-26-21-18(13-15-12-16(28-3)9-10-19(15)23-21)20(25-26)24-22(27)17-8-6-5-7-14(17)2/h5-10,12-13H,4,11H2,1-3H3,(H,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYDWNBRUCSYRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C3C=C(C=CC3=N2)OC)C(=N1)NC(=O)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

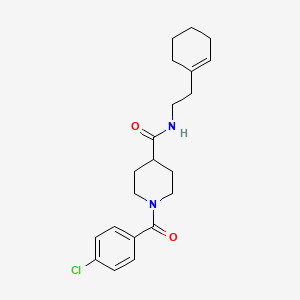

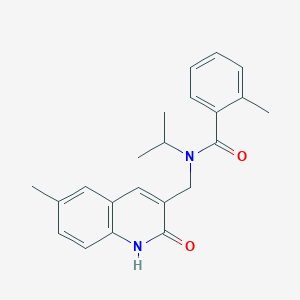

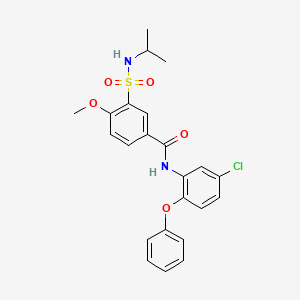

![N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide](/img/structure/B7710367.png)